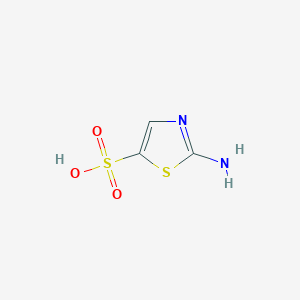
2-Iodo-1,4-bis(trifluoromethyl)benzene
Overview
Description
“2-Iodo-1,4-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H3F6I. Its molecular weight is 340.004 Da . It is a derivative of benzene, where two of the hydrogen atoms in the benzene ring are replaced by trifluoromethyl groups and one of the hydrogen atoms is replaced by an iodine atom .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, “1,4-Bis(trifluoromethyl)benzene” has been used as an acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two trifluoromethyl groups and one iodine atom attached to it .Scientific Research Applications
Application in Fluorescence and Aggregation-Induced Emission
- Trifluoromethyl-substituted bis-styrylbenzenes, including compounds similar to 2-Iodo-1,4-bis(trifluoromethyl)benzene, exhibit unique fluorescence properties. For example, these compounds show different fluorescence spectrum shapes and quantum yields in solid states compared to diluted solutions, indicating aggregation-induced emission properties. This makes them potentially useful in materials science and photophysical studies (Mochizuki, 2017).
Role in Organic Synthesis
- In organic synthesis, derivatives of trifluoromethylbenzenes, like this compound, are used in various reactions. For instance, these compounds can undergo hydrogen/metal exchange reactions and subsequent electrophilic substitutions, providing pathways for synthesizing diverse chemical derivatives (Schlosser, Porwisiak, & Mongin, 1998).
In Photocatalytic Synthesis
- Photocatalytic synthesis involving compounds similar to this compound has been explored. For example, photocatalysis can be used for transferring difluoroacetoxy and sulfoximidoyl groups to styrenes with high regioselectivity. These processes are vital in developing new chemical reagents and intermediates (Wang et al., 2021).
Development of Novel Materials
- Compounds with structural similarities to this compound have been utilized in the synthesis and characterization of novel materials, such as fluorine-containing polyetherimides. These materials have significant applications due to their enhanced properties like thermal stability, solubility, and mechanical strength (Yu Xin-hai, 2010).
Synthesis of Ionic Liquid-Supported Reagents
- Ionic liquid-supported reagents involving trifluoromethylbenzene derivatives have been synthesized and characterized for their stability and utility in organic synthesis. These reagents are valuable due to their stability in air and humid environments, making them suitable for various synthetic applications (Zhang et al., 2010).
Mechanism of Action
Target of Action
2-Iodo-1,4-bis(trifluoromethyl)benzene is a chemical compound that is primarily used as an intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of its use.
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, it can undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-4-trifluoromethylbenzamide . In another example, it can participate in the copper-free Sonogashira cross-coupling reaction with differently para-substituted phenylacetylenes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its efficacy in organic reactions can be influenced by the specific reaction conditions, such as the solvent used and the presence of catalysts .
Properties
IUPAC Name |
2-iodo-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSTAYSWOBTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381267 | |
| Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-92-7 | |
| Record name | 2-Iodo-1,4-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)


![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)


![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)


